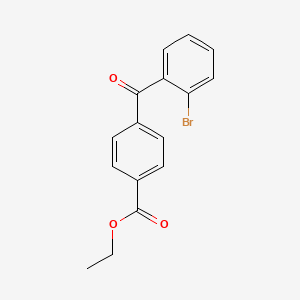2-Bromo-4'carboethoxybenzophenone
CAS No.: 746651-78-5
Cat. No.: VC2281632
Molecular Formula: C16H13BrO3
Molecular Weight: 333.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 746651-78-5 |
|---|---|
| Molecular Formula | C16H13BrO3 |
| Molecular Weight | 333.18 g/mol |
| IUPAC Name | ethyl 4-(2-bromobenzoyl)benzoate |
| Standard InChI | InChI=1S/C16H13BrO3/c1-2-20-16(19)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3 |
| Standard InChI Key | KJEVRARDFQLTST-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Introduction
Laboratory Synthesis
The synthesis of 2-Bromo-4'-carboethoxybenzophenone typically involves:
-
Starting Material: 4'-carboethoxybenzophenone.
-
Bromination Agent: Bromine or N-bromosuccinimide (NBS).
-
Catalyst: Iron or aluminum chloride.
-
Solvent: Dichloromethane or chloroform.
-
Reaction Conditions: Controlled temperature to ensure selective bromination at the 2-position.
Industrial Production
In industrial settings, continuous flow processes are employed to enhance yield and purity:
-
Reactants are continuously fed into a reactor.
-
The product is removed simultaneously, allowing precise control over reaction parameters.
Scientific Research
-
Chemistry: Used as an intermediate in synthesizing pharmaceuticals, agrochemicals, and dyes.
-
Biology: Investigated for enzyme inhibition studies and protein-ligand interactions.
-
Medicine: Explored for developing drugs targeting cancer and infectious diseases.
Industrial Applications
-
Utilized in polymer production, dye manufacturing, and other specialty chemicals.
Substitution Reactions
The bromine atom can be replaced by nucleophiles (e.g., amines or thiols), yielding functionalized derivatives.
Reduction Reactions
The carbonyl group can be reduced to form alcohols, modifying its chemical behavior.
Oxidation Reactions
Oxidation leads to carboxylic acids or other oxidized derivatives, expanding its utility in organic synthesis.
Mechanism of Action
In biological systems, the compound interacts with enzymes or receptors via:
-
Covalent/non-covalent bonding facilitated by the bromine atom and carboethoxy group.
-
Modulation of biochemical pathways through enzyme inhibition or activation.
Comparison with Related Compounds
| Compound | Unique Feature |
|---|---|
| 4-Bromo-4'-carboethoxybenzophenone | Bromine at position 4 instead of position 2 |
| 2-Chloro-4'-carboethoxybenzophenone | Chlorine replaces bromine |
| 2-Bromo-4'-methoxybenzophenone | Methoxy group replaces carboethoxy group |
The specific positioning of the bromine atom and carboethoxy group makes this compound distinct in terms of reactivity and application potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume